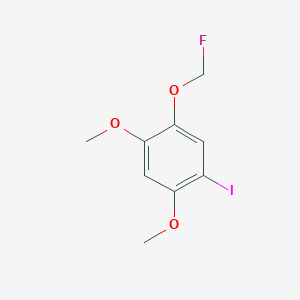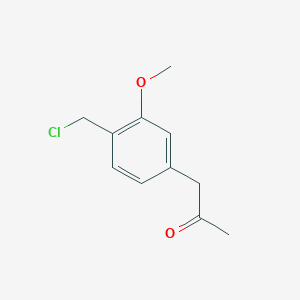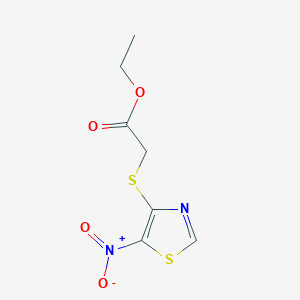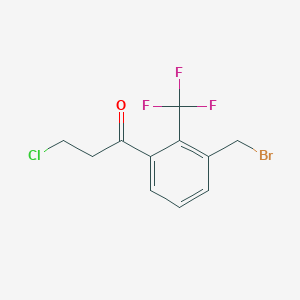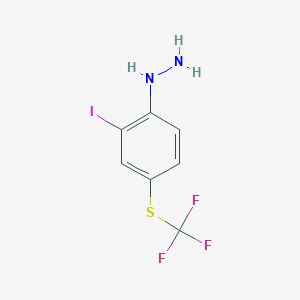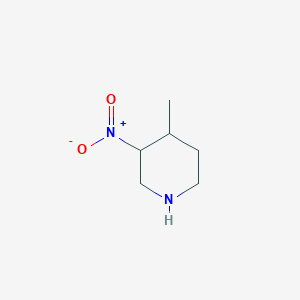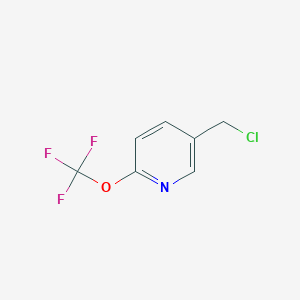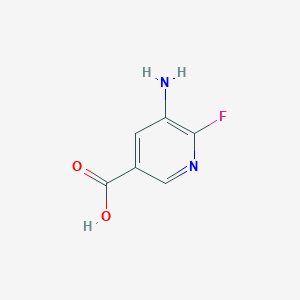
5-Amino-6-fluoronicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-fluoronicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of an amino group at the 5-position and a fluorine atom at the 6-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-fluoronicotinic acid typically involves the fluorination of nicotinic acid derivatives followed by amination. One common method is the direct fluorination of 6-chloronicotinic acid using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent. The resulting 6-fluoronicotinic acid is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-6-fluoronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives and reduction to form amine derivatives.
Coordination Reactions: It can form coordination complexes with metal ions, which are useful in materials science.
Common Reagents and Conditions
Fluorination: Potassium fluoride, solvents like dimethyl sulfoxide.
Amination: Ammonia or primary amines, solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amine derivatives.
Applications De Recherche Scientifique
5-Amino-6-fluoronicotinic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of metal-organic frameworks and coordination polymers with unique properties.
Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-Amino-6-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoronicotinic Acid: Lacks the amino group, making it less versatile in forming hydrogen bonds.
5-Amino-2-fluoronicotinic Acid: Differently positioned fluorine atom, affecting its reactivity and biological activity.
5-Amino-3-fluoronicotinic Acid: Another positional isomer with distinct properties.
Uniqueness
5-Amino-6-fluoronicotinic acid is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C6H5FN2O2 |
|---|---|
Poids moléculaire |
156.11 g/mol |
Nom IUPAC |
5-amino-6-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5FN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,8H2,(H,10,11) |
Clé InChI |
DIJHTABQHXTYHI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1N)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




